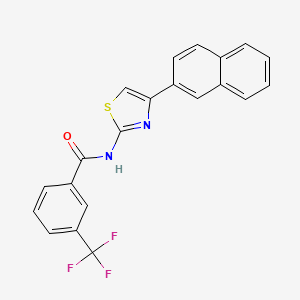

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2OS/c22-21(23,24)17-7-3-6-16(11-17)19(27)26-20-25-18(12-28-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPMRAFLVKLHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring.

Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Suzuki coupling reaction between a naphthylboronic acid and a halogenated thiazole derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

Formation of the Benzamide Structure: The final step involves the acylation of the amine group on the thiazole ring with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Trifluoromethyl iodide with a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The naphthalene and thiazole rings may facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy as a drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Similar Benzamide-Thiazole Cores

Compound AB4

- Structure: 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

- Key Features :

- Benzamide core with a methyl-substituted thiazole.

- Sulfanyl-linked triazole substituent.

- Similarity to Target Compound : Structural similarity score of 0.500, attributed to the shared benzamide-thiazole scaffold. Differences arise from the triazole-sulfanyl group instead of the naphthalenyl substitution .

Compound F5254-0161

- Structure : N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide

- Key Features :

- Benzamide-thiazole core with a piperazine-linked trifluoromethylphenyl group.

- Demonstrated stable interactions with Class II transactivator-I (CIITA-I) in molecular dynamics simulations (Glide score: -6.41).

- Comparison : The trifluoromethyl group is part of a piperazine side chain rather than directly attached to the benzamide. This modification may enhance solubility but reduce aromatic stacking compared to the target compound’s naphthalenyl group .

Purinoreceptor Antagonists with Trifluoromethyl-Benzamide Motifs

Filapixant (WHO Proposed INN: List 122)

- Structure : 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide

- Key Features: Substituted benzamide with a morpholinylmethoxy group and pyrimidinyl-trifluoromethyl side chain.

- Comparison : The trifluoromethyl group is located on a pyrimidine ring, distinct from the direct benzamide substitution in the target compound. The methylthiazole group may confer selectivity for purinergic receptors .

Eliapixant (WHO Proposed INN: List 122)

- Structure : 3-(5-methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide

- Key Features: Oxolane-oxy substitution on the benzamide and pyrimidinyl-trifluoromethyl side chain. Classified as a purinoreceptor antagonist.

- Comparison : Similar to filapixant but with an oxolane-oxy group instead of morpholinylmethoxy. Both lack the naphthalenyl-thiazole motif, which may limit cross-reactivity with targets requiring bulky aromatic interactions .

Triazole and Thiazole Derivatives with Trifluoromethyl Groups

Compounds 10–15 (International Journal of Molecular Sciences, 2014)

- Structure : S-alkylated 1,2,4-triazoles with trifluoromethylphenylsulfonyl groups.

- Key Features :

- Triazole-thione cores with sulfonyl and halogenated aryl groups.

- Demonstrated tautomerism between thiol and thione forms.

- Comparison : While lacking the benzamide scaffold, these compounds highlight the role of trifluoromethyl groups in enhancing metabolic stability and electronic effects, a feature shared with the target compound .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Structural Determinants of Activity : The naphthalenyl group in the target compound may enhance binding to hydrophobic pockets, a feature absent in analogues like AB4 or F5254-0161.

- Role of Trifluoromethyl Groups: The 3-CF₃ substitution on the benzamide core is critical for electronic effects and metabolic stability, as seen in purinoreceptor antagonists .

- Therapeutic Potential: While filapixant and eliapixant target purinoreceptors, the target compound’s unique structure suggests unexplored applications in kinase inhibition or epigenetic modulation.

Biological Activity

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to a naphthalene moiety and a trifluoromethyl group on the benzamide structure. The presence of these functional groups contributes to its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study reported that thiazole-containing compounds displayed cytotoxicity against Jurkat and A-431 cells, with certain derivatives outperforming standard chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis via interaction with specific proteins such as Bcl-2, highlighting the importance of structural features like electron-donating groups in enhancing activity .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activity. For example, several substituted phenylthiazol-2-amines demonstrated antibacterial efficacy comparable to established antibiotics like norfloxacin. The SAR studies indicated that the presence of electron-withdrawing or donating groups significantly influences antimicrobial potency . Compounds similar to N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide have shown promising results against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can be correlated with its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for cytotoxic and antimicrobial activity |

| Naphthalene Moiety | Enhances hydrophobic interactions |

| Trifluoromethyl Group | Modulates electronic properties, improving binding |

The presence of a trifluoromethyl group has been noted to enhance lipophilicity, potentially increasing membrane permeability and bioavailability .

Case Studies

- Anticancer Activity : A study involving a series of thiazole derivatives demonstrated that compounds with naphthalene substitutions exhibited potent cytotoxicity against multiple cancer cell lines. The lead compound showed an IC50 value significantly lower than doxorubicin, suggesting enhanced efficacy in targeting cancer cells .

- Antimicrobial Testing : In another investigation, various thiazole derivatives were synthesized and tested against bacterial strains. Compounds similar to N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide exhibited notable antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Q & A

Q. What are the recommended synthetic routes for N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzamide-thiazole derivatives typically involves multi-step protocols. A general approach includes:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

Benzamide Coupling : Acylation of the thiazole amine with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using a base like triethylamine .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (70–80°C) for thiazole formation to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .

- Monitoring : Use TLC or HPLC to track reaction progress and ensure intermediate purity .

Example Reaction Table (Analogous Synthesis from ):

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Thiazole Formation | Reflux, EtOH, 4 hours | 85% | |

| 2 | Benzamide Coupling | DCM, RT, 2 hours | 95% |

Q. How can X-ray crystallography and computational modeling be applied to determine the three-dimensional structure of this compound?

Methodological Answer:

- X-ray Crystallography :

- Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, focusing on resolving disorder in the naphthalene or trifluoromethyl groups .

- Validation : Check CIF files using checkCIF for structural anomalies .

- Computational Modeling :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties and intermolecular interactions .

- Docking Studies : Use AutoDock Vina to simulate binding modes with biological targets (e.g., enzymes) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?

Methodological Answer:

- Chromatography :

- Spectroscopy :

Q. How do the trifluoromethyl and thiazole functional groups influence the compound’s reactivity in biological systems?

Methodological Answer:

- Trifluoromethyl Group :

- Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Participates in dipole-dipole interactions with enzyme active sites (e.g., kinase inhibitors) .

- Thiazole Ring :

- Acts as a hydrogen-bond acceptor, facilitating target binding .

- Susceptible to oxidation; stability studies in PBS (pH 7.4) recommended for pharmacokinetic profiling .

Q. What initial biological screening assays are recommended to evaluate this compound’s therapeutic potential?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

- Anticancer Potential :

- MTT Assay : Screen cytotoxicity in HeLa or MCF-7 cell lines (IC determination) .

- Enzyme Inhibition :

- Kinase Assays : Use ADP-Glo™ to measure inhibition of EGFR or VEGFR2 .

Advanced Research Questions

Q. How can discrepancies between computational binding affinity predictions and experimental IC50_{50}50 values be resolved?

Methodological Answer:

- Re-evaluate Force Fields : Switch from AMBER to CHARMM for molecular dynamics simulations to better model trifluoromethyl interactions .

- Experimental Validation :

Q. What strategies are effective in studying reaction intermediates during the synthesis of this compound?

Methodological Answer:

- In Situ Monitoring :

- ReactIR : Track acyl intermediate formation via carbonyl absorbance (1700–1750 cm) .

- Isolation Techniques :

Q. How can polymorphism in crystalline forms of this compound impact its bioactivity, and how is it characterized?

Methodological Answer:

- Polymorph Screening :

- Characterization :

Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Synthetic Modifications :

- Side Chain Variation : Replace naphthalene with substituted aryl groups (e.g., 4-fluorophenyl) to assess electronic effects .

- Bioisosteric Replacement : Substitute thiazole with oxadiazole to compare potency .

- Data Analysis :

- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, molar refractivity) with IC .

Q. How can degradation pathways under accelerated stability conditions inform formulation development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.